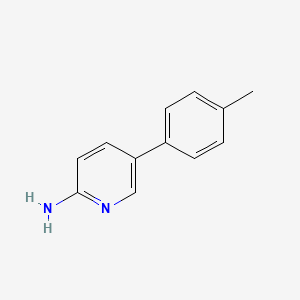
2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is an organic compound with the molecular formula C₇H₈N₂O₃ It is characterized by the presence of a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid typically involves the condensation of appropriate starting materials followed by cyclization and functional group transformations. One common synthetic route includes the following steps:
Condensation Reaction: The initial step involves the condensation of a suitable aldehyde with hydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone undergoes cyclization to form the pyridazine ring.
Functional Group Transformation: The resulting pyridazine derivative is then subjected to further functional group transformations to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various substituted pyridazine derivatives, which can have different functional groups attached to the pyridazine ring.
Applications De Recherche Scientifique
2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticonvulsant and muscle relaxant activities.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid involves its interaction with specific molecular targets in the body. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanoic acid
- 2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)butanoic acid
Uniqueness
2-(5-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)acetic acid is unique due to its specific structural features, such as the presence of the acetic acid moiety attached to the pyridazine ring. This structural uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
2-(5-methyl-6-oxo-1H-pyridazin-3-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-4-2-5(3-6(10)11)8-9-7(4)12/h2H,3H2,1H3,(H,9,12)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUCOHOJTKZQRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NNC1=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Ethoxyimidazo[1,2-b]pyridazine](/img/structure/B1319444.png)




![3-Fluoro-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B1319452.png)


![8-Chloro[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1319473.png)



